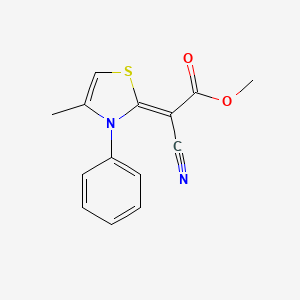

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate

Description

Properties

IUPAC Name |

methyl (2Z)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-10-9-19-13(12(8-15)14(17)18-2)16(10)11-6-4-3-5-7-11/h3-7,9H,1-2H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXDBLHDFLNWFB-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C(C#N)C(=O)OC)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=C(/C#N)\C(=O)OC)/N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via [3+2] Cycloaddition

The core thiazole scaffold is typically constructed through cyclocondensation reactions. A representative protocol involves reacting 2-cyclopentylidene-N-phenylhydrazinecarbothioamide with dimethyl but-2-ynedioate in ethanol under reflux (351 K). Although the target compound substitutes cyclopentylidene with a 4-methyl-3-phenyl group, this method highlights the general reactivity of hydrazinecarbothioamides with α,β-unsaturated esters. Key observations include:

- Reaction time : 2–8 hours, monitored by TLC.

- Crystallization : Ethanol recrystallization yields block-shaped crystals (m.p. 541–543 K).

- Stereochemical control : Intramolecular S⋯O hypervalent interactions (2.7931 Å) stabilize the Z-configuration.

Regioselective Thionation and Cyclization

Thioamide Intermediate Synthesis

Source demonstrates a regioselective approach for analogous thiazolidin-2-ylidene thiazoles. Starting from 2-[bis(methylthio)methylene]malononitrile and cysteamine , the thiazolidine intermediate undergoes thionation with sodium hydrosulfide hydrate to yield a thioamide. For the target compound, substituting malononitrile with methyl cyanoacetate and modifying the amine component could achieve the desired scaffold.

α-Bromocarbonyl Coupling

Reaction of the thioamide intermediate with α-bromocarbonyl compounds in DMF and sodium bicarbonate produces thiazoles with precise regiochemistry. For example:

$$

\text{Thioamide + RCOCH}2\text{Br} \xrightarrow{\text{DMF, NaHCO}3} \text{Thiazole derivative}

$$

- Reaction time : 2–8 hours at room temperature.

- Key advantage : Avoids epimerization due to mild conditions.

Diazonium Salt-Mediated Coupling

Formation of Hydrazone Derivatives

Source outlines a method for synthesizing (Z)-ethyl cyanoacetate derivatives via diazonium salts. Applying this to the target compound:

- Generate 5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine dizonium chloride .

- Couple with methyl cyanoacetate in ethanol at 0–5°C.

- Workup : Filtration and ethanol recrystallization.

- Stereoselectivity : Low temperatures favor Z-configuration retention.

Hypervalent Interaction-Driven Stabilization

Conformational Analysis

Crystallographic data from reveals that intramolecular S⋯O interactions (2.7931 Å) and π–π stacking (3.4677 Å) critically stabilize the Z-isomer. For the target compound:

- Dihedral angles : ~53.84° between thiazole and phenyl rings, minimizing steric clash.

- Torsional parameters : C1–C3–C4–C5 torsion angle = 178.90°.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Advantages and Limitations

- Cyclocondensation : Scalable but requires precise stoichiometry.

- Thionation : High regioselectivity but involves toxic NaSH.

- Diazonium route : Low-temperature control avoids side reactions but is time-intensive.

Structural Characterization and Validation

X-ray Crystallography

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine or the thiazole ring to a dihydrothiazole.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia, primary amines, alcohols.

Major Products Formed

The major products formed from these reactions include:

Sulfoxides and sulfones: From oxidation reactions.

Amines and dihydrothiazoles: From reduction reactions.

Substituted thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate typically involves the reaction of 2-amino-4-methylthiazole with appropriate aldehydes and malononitrile. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the compound.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit notable antitumor properties. For instance, studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism of action is thought to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial and fungal strains. In vitro assays reveal that it possesses significant antibacterial effects comparable to established antibiotics. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antimicrobial therapies .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase. This positions it as a promising candidate for treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with structural or functional similarities to (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate are compared below based on synthesis, electronic properties, and biological activity.

Electronic and Computational Comparisons

- HOMO-LUMO Gap: Derivative 11 (from compound 6) exhibits a narrower HOMO-LUMO gap (3.81 eV) compared to compound 6 (4.12 eV) due to the electron-withdrawing dimethylamino acryloyl group, enhancing reactivity .

- Electropositivity : The sulfur atom in derivative 11 is more electropositive than in compound 6, favoring electrophilic interactions in biological systems .

- Conformational Stability: Substituents like the dimethylamino group in derivative 11 or the furan moiety in compound 35a influence molecular packing and hydrogen-bonding networks, as seen in X-ray studies .

Key Research Findings

- Stereochemistry Matters: The Z-configuration in this compound is critical for maintaining planar geometry and conjugation, which are lost in E-isomers, reducing bioactivity .

- Substituent Effects : Adding electron-withdrawing groups (e.g., acryloyl in derivative 11) lowers the HOMO-LUMO gap and increases cytotoxicity, while ester variations (methyl vs. ethyl) minimally affect activity .

- Synthetic Flexibility : Pd-catalyzed carbonylation (for isobenzofurans) and base-mediated cyclization (for thiazoles) offer divergent pathways for tailoring electronic and steric properties .

Biological Activity

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate is a member of the thiazole derivative family, which has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential applications in pharmaceuticals, particularly as antitumor, antiviral, and antibacterial agents. This article reviews the biological activity of this specific compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3OS with a molecular weight of 347.44 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3OS |

| Molecular Weight | 347.44 g/mol |

| Melting Point | 155-157°C |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., benzene, methanol) |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, a study found that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances this activity .

Antiviral and Antibacterial Properties

Thiazole derivatives have also been recognized for their antiviral and antibacterial properties. The compound under discussion has shown effectiveness against several pathogens, including those responsible for respiratory infections and other bacterial diseases. Studies have reported that these compounds can inhibit viral replication and bacterial growth through various mechanisms, including disruption of cell membranes and interference with metabolic pathways .

Structure-Activity Relationships (SAR)

A comprehensive analysis of SAR reveals that modifications in the thiazole structure significantly influence biological activity. Key findings include:

- Thiazole Ring : Essential for antitumor and antibacterial activities.

- Substituents : Methyl or halogen substituents on the phenyl ring increase potency.

- Functional Groups : The cyano group contributes to the overall reactivity and interaction with biological targets .

Case Study 1: Antitumor Evaluation

In a recent study evaluating the antitumor effects of various thiazole derivatives, this compound was tested against human cancer cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, highlighting its potential as an antibacterial agent. Further analysis revealed that it operates through mechanisms such as inhibiting cell wall synthesis and disrupting membrane integrity .

Q & A

Q. What synthetic routes are established for (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate?

The compound is synthesized via a one-pot reaction of ethyl cyanoacetate with phenylisothiocyanate and chloroacetone in DMF-K₂CO₃ or sodium ethoxide. The reaction proceeds through intermediate thiazolidinone ring formation, followed by tautomerization to stabilize the Z-configuration. Key steps include controlling stoichiometry and base strength to minimize side products . Alternative routes involve alkylation with α-chloroacetone derivatives under anhydrous conditions, as seen in analogous thiazole syntheses .

Q. How is the Z-configuration confirmed in this compound?

The Z-configuration is unambiguously determined via single-crystal X-ray diffraction (SC-XRD). ORTEP diagrams (e.g., Fig. 1 in ) show planar geometry and hydrogen-bonding interactions that stabilize the Z-isomer. Computational refinement using SHELXL (part of the SHELX suite) validates bond lengths and angles, while NMR spectroscopy (¹H and ¹³C) confirms the absence of E-isomer peaks .

Q. What spectroscopic techniques are used for characterization?

- IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- NMR spectroscopy : ¹H NMR reveals singlet peaks for methyl groups (δ 2.0–2.5 ppm) and aromatic protons (δ 7.0–7.8 ppm). ¹³C NMR confirms cyano (δ ~110 ppm) and carbonyl (δ ~165 ppm) carbons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 339 in ) align with theoretical masses .

Q. What biological activities have been explored for this compound?

Preliminary studies on analogous thiazol-2(3H)-ylidene derivatives show anticancer potential via apoptosis induction and enzyme inhibition (e.g., α-glucosidase and β-glucosidase). Assays involve cell viability (MTT), enzyme kinetics, and molecular docking to identify binding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity, while ethanol reduces byproduct formation .

- Base strength : Sodium ethoxide improves deprotonation efficiency over K₂CO₃ for thiazole ring closure .

- Temperature : Reactions at 60–80°C balance kinetics and thermal stability of intermediates . Design of Experiments (DoE) approaches are recommended to analyze parameter interactions .

Q. What computational methods predict reactivity and electronic properties?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing nature directs reactivity at the thiazole ring .

- Molecular docking : Screens binding affinities with biological targets (e.g., kinases) using software like AutoDock Vina. Docking scores correlate with experimental IC₅₀ values in enzyme inhibition assays .

Q. How do substituents affect reactivity in further derivatization?

Electron-withdrawing groups (e.g., cyano) increase electrophilicity at the thiazole’s C2 position, facilitating nucleophilic attacks. Methyl groups (electron-donating) stabilize the thiazol-2(3H)-ylidene core but reduce ring-opening reactivity. Substituent effects are quantified via Hammett constants in QSAR models .

Q. What strategies minimize byproducts during thiazole ring formation?

- Stoichiometric control : Excess α-chloroacetone ensures complete cyclization .

- Catalysts : Anhydrous ZnCl₂ accelerates ring closure while suppressing polymerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from dimeric byproducts .

Q. How to address discrepancies in spectroscopic data?

Q. What parameters are critical in X-ray crystallographic analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.